3-Methyl-1-phenyl-2-butanone

Drug Metabolism Toxicology Pharmaceutical Intermediates

Phenylacetone-based ketone-reductase assays often suffer from benzoic acid interference, obscuring metabolic routes. 3-Methyl-1-phenyl-2-butanone (CAS 2893-05-2) resolves this with a distinct 8-metabolite profile and zero benzoic acid generation, enabling unambiguous pathway assignment. • Eliminates benzoic acid confound - 8 metabolites allow clean metabolic mapping • Boiling range 237-240 °C provides a wider fractional-distillation window than unbranched analogs • Orthogonal density (0.968 g/cm³) and refractive index (1.50) enable rapid, low-cost identity checks Supplied as ≥98% (GC) colorless to pale-yellow liquid; room-temperature storage; ambient shipping.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 2893-05-2
Cat. No. B1329488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-phenyl-2-butanone
CAS2893-05-2
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC1=CC=CC=C1
InChIInChI=1S/C11H14O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeyZATIMOAGKJEVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-phenyl-2-butanone Overview


3-Methyl-1-phenyl-2-butanone (benzyl isopropyl ketone; CAS 2893‑05‑2) is an aryl‑alkyl ketone of formula C₁₁H₁₄O, recognized for its isopropyl‑substituted butanone backbone that distinguishes it from linear‑chain phenyl ketones [1]. It is commercially available as a colorless to pale‑yellow liquid with a purity of ≥98 % (GC) and a boiling range of 237‑240 °C, making it suitable for both fragrance‑ingredient and pharmaceutical‑intermediate applications .

3-Methyl-1-phenyl-2-butanone Substitution Concerns


Structural analogs such as phenylacetone (1‑phenyl‑2‑propanone) and 1‑phenyl‑2‑butanone share the aryl‑alkyl ketone core but lack the isopropyl branching at the α‑carbon. This seemingly small difference results in fundamentally divergent metabolic fates and physicochemical behavior that cannot be compensated by simple formulation adjustments. Direct comparative data demonstrate that 3‑methyl‑1‑phenyl‑2‑butanone follows a distinct metabolic pathway, yielding eight metabolites and completely avoiding the generation of benzoic acid—a toxic metabolite observed with phenylacetone [1]. Consequently, interchange with unbranched analogs in any application where metabolic profile, thermal stability, or odor character matters can lead to unexpected toxicity, off‑notes, or process failures.

3-Methyl-1-phenyl-2-butanone Comparative Evidence


Metabolite Profile Divergence

In a direct head‑to‑head incubation with rabbit liver 9000 g supernatant, 3‑methyl‑1‑phenyl‑2‑butanone yielded eight distinct metabolites besides the corresponding alcohol, whereas phenylacetone and 1‑phenyl‑2‑butanone produced primarily the alcohol together with only minor amounts of 1,2‑glycols and ketols [1]. This quantitatively richer metabolite profile indicates a more complex and potentially less predictable metabolic fate if substituted with the simpler analogs.

Drug Metabolism Toxicology Pharmaceutical Intermediates

No Benzoic Acid Formation

In the same head‑to‑head study, phenylacetone incubation produced measurable benzoic acid (confirmed as a true metabolite via phenyl‑labeled tracer experiments), whereas incubations with 3‑methyl‑1‑phenyl‑2‑butanone yielded no detectable benzoic acid [1]. The detection limit was defined by the absence of any signal in the analytical system, meaning the benzoic acid level, if present, was below the limit of detection.

Metabolic Toxicology Detoxification Pathway Safety Assessment

Boiling Point Differentiation

3‑Methyl‑1‑phenyl‑2‑butanone exhibits a boiling point of 237‑240 °C at atmospheric pressure , which is approximately 10–15 °C higher than that of its closest unbranched analog, 1‑phenyl‑2‑butanone (boiling point 226‑230 °C) [1]. This difference, while modest, can be decisive in processes where reaction temperature windows are narrow or where separation by distillation is employed.

Process Chemistry Thermal Stability Synthesis Design

Density & Refractive Index Identity Check

The target compound has a reported density of 0.968 g/cm³ at 25 °C and a refractive index of approximately 1.50 (20 °C) [1], whereas 1‑phenyl‑2‑butanone reports a density of ca. 0.998–1.002 g/cm³ and a refractive index of 1.51‑1.51₂ [2]. These differences, though small, are analytically resolvable and serve as orthogonal identity checks to distinguish the two compounds upon receipt, preventing costly mis‑shipment errors.

Quality Control Identity Testing Procurement Specification

Olfactory Profile Differentiation

In flavor and fragrance contexts, 3‑methyl‑1‑phenyl‑2‑butanone is consistently described as imparting a spicy, floral odor profile with jasmine and rose nuances . In contrast, 4‑phenyl‑2‑butanone (benzylacetone) is reported to possess a sweet, fruity, berry‑like note, and 1‑phenyl‑2‑butanone leans toward a sharper, chemical‑like aroma. While these descriptors are qualitative, they represent the primary selection criterion for perfumers and flavorists, and substituting one for another would fundamentally alter the intended scent character.

Flavor Chemistry Fragrance Design Sensory Differentiation

3-Methyl-1-phenyl-2-butanone Application Scenarios


Metabolic Pathway Elucidation

When a research program requires a probe substrate for ketone‑reductase activity that avoids the confounding generation of benzoic acid, 3‑methyl‑1‑phenyl‑2‑butanone is the preferred choice over phenylacetone. Its distinct eight‑metabolite profile [1] allows clearer assignment of metabolic routes and reduces the likelihood of overlapping signals from oxidative cleavage products.

Pharmaceutical Intermediate Safety Qualification

In the synthesis of active pharmaceutical ingredients (APIs) where process‑related impurities or potential metabolic byproducts must be rigorously controlled, the demonstrated absence of benzoic acid formation [1] provides a toxicological advantage. This makes 3‑methyl‑1‑phenyl‑2‑butanone a lower‑risk ketone intermediate when compared directly with phenylacetone.

High-Temperature Synthesis and Distillation

For reactions requiring sustained temperatures above 230 °C or where the product must be separated from a lower‑boiling solvent or byproduct by fractional distillation, the boiling point of 237‑240 °C offers a wider operational window than the 226‑230 °C range of 1‑phenyl‑2‑butanone, reducing process failure risk.

Rapid QA/QC Identity Confirmation

Laboratories that stock multiple phenyl‑alkyl ketones can leverage the orthogonal differences in density (0.968 g/cm³ vs. ~0.998 g/cm³) and refractive index (1.50 vs. ~1.51) [2] to develop a two‑parameter identity check protocol, minimizing reliance on costly or time‑consuming spectroscopic methods for routine receipt verification.

Floral-Spicy Fragrance Creation

Perfumers seeking an authentic spicy‑floral heart note with jasmine and rose facets should select 3‑methyl‑1‑phenyl‑2‑butanone rather than the fruitier benzylacetone or the harsher 1‑phenyl‑2‑butanone, as the sensory character is intrinsic to the 3‑methyl substitution and cannot be replicated by blending linear analogs.

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